molecular formula C23H25FOSi B8105229 Tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane

Tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane

Cat. No.: B8105229
M. Wt: 364.5 g/mol
InChI Key: SXBDBXSAESKING-UHFFFAOYSA-N
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Description

Tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a fluoro-substituted methylphenoxy group, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane typically involves the reaction of tert-butyl(3-fluoro-2-methylphenoxy)chlorosilane with diphenylmagnesium or diphenylzinc in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and the use of anhydrous solvents to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(3-fluoro-2-methylphenoxy)diphenylsilane is unique due to the combination of its tert-butyl, fluoro-substituted methylphenoxy, and diphenylsilane groups. This unique combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl-(3-fluoro-2-methylphenoxy)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FOSi/c1-18-21(24)16-11-17-22(18)25-26(23(2,3)4,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBDBXSAESKING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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